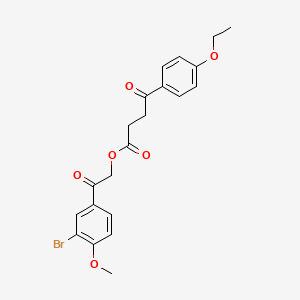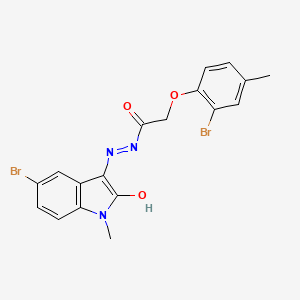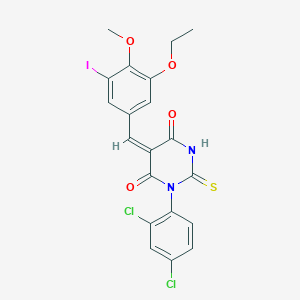
2-(3-bromo-4-methoxyphenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromo-4-methoxyphenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-bromo-4-methoxyphenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate has anti-inflammatory and anti-cancer effects. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-bromo-4-methoxyphenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate is its potential as a versatile chemical compound that can be used in various fields of research. However, its limitations include its high cost of synthesis and limited availability.
Zukünftige Richtungen
There are several future directions for research on 2-(3-bromo-4-methoxyphenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in the treatment of various diseases. Additionally, research can be conducted to investigate its potential as a precursor for the synthesis of other chemical compounds with similar properties.
Conclusion:
In conclusion, 2-(3-bromo-4-methoxyphenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate is a chemical compound that has shown potential applications in various fields of research. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising compound for further study. However, its high cost of synthesis and limited availability are limitations that need to be addressed. Future research can focus on optimizing its synthesis method, exploring its potential applications in the treatment of various diseases, and investigating its potential as a precursor for the synthesis of other chemical compounds.
Synthesemethoden
The synthesis of 2-(3-bromo-4-methoxyphenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate involves the reaction of 3-bromo-4-methoxybenzaldehyde with ethyl acetoacetate, followed by the addition of 4-ethoxybenzoyl chloride and triethylamine. The resulting compound is purified through recrystallization to obtain a white solid.
Wissenschaftliche Forschungsanwendungen
2-(3-bromo-4-methoxyphenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl] 4-(4-ethoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrO6/c1-3-27-16-7-4-14(5-8-16)18(23)9-11-21(25)28-13-19(24)15-6-10-20(26-2)17(22)12-15/h4-8,10,12H,3,9,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQBHQNIVBCQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4922762.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4922764.png)
![4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4922767.png)
![6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4922769.png)
![N-allyl-N'-dibenzo[a,c]phenazin-11-ylurea](/img/structure/B4922781.png)
![methyl [3,4-bis(acetyloxy)-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydro-2-furanyl]acetate](/img/structure/B4922787.png)

![4-tert-butyl-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B4922808.png)
![1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B4922811.png)
![2-[(2-chlorobenzyl)oxy]-1-naphthonitrile](/img/structure/B4922817.png)

![methyl 3-{[(4-sec-butylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4922832.png)
![methyl 3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4922833.png)
